2-Azabicyclo[3.2.1]octan-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-4-5-1-2-6(3-5)8-7/h5-6H,1-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPIMQINWWWSEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformational Chemistry of the 2 Azabicyclo 3.2.1 Octan 3 One Core
Oxidation Reactions of the Ketone and Other Functionalities
The 2-azabicyclo[3.2.1]octan-3-one scaffold can undergo various oxidation reactions, targeting either the core structure or appended functional groups. The nitrogen atom within the bicyclic framework can be oxidized, which may alter the compound's biological activity. smolecule.com Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide are employed for these transformations.
In specific instances, oxidation can be used to introduce further functionality. For example, derivatives can be oxidized to the corresponding enone, which serves as a key intermediate for further synthetic manipulations. researchgate.net The choice of oxidant and reaction conditions is crucial for achieving the desired selectivity, especially when multiple oxidizable sites are present in the molecule.
Table 1: Examples of Oxidation Reactions
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| N-substituted 2-azabicyclo[3.2.1]octane derivative | Hydrogen peroxide, Potassium permanganate | N-Oxide derivative | smolecule.com |
| 2-azabicyclo[3.2.1]octane derivative | Chromium trioxide | Enone derivative | researchgate.net |
Reduction Reactions of the Ketone and other Functional Groups
The carbonyl group at the C-3 position of the this compound core is a primary site for reduction, typically yielding the corresponding alcohol. This transformation is commonly achieved using hydride reagents.
Key findings in this area include:
Ketone Reduction: Standard reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are effective in converting the ketone to an alcohol.
Stereoselective Reduction: For certain applications, stereoselective reduction is critical. L-selectride has been successfully used for the selective reduction of the ketone in a related 6-azabicyclo[3.2.1]octan-3-one system to furnish the corresponding α-alcohol. nih.govillinois.edu
Enzymatic Reduction: Biocatalysis offers an environmentally friendly alternative for stereoselective reductions. Engineered ketoreductases have demonstrated high conversion rates and selectivity in reducing the ketone to the alcohol, providing a valuable method for derivatization. nih.govillinois.edu
Other Functional Group Reductions: Besides the ketone, other functionalities on substituted scaffolds can be reduced. For instance, azide (B81097) groups can be reduced to primary amines using methods like catalytic hydrogenation (H₂/Pd/C), and nitro groups can be reduced using hydrogen over a palladium-on-carbon catalyst. smolecule.comrsc.org
Table 2: Selected Reduction Reactions on Azabicyclo[3.2.1]octane Scaffolds
| Substrate | Reagent(s) | Product | Key Feature | Reference(s) |
|---|---|---|---|---|
| 6-Phenyl-6-azabicyclo[3.2.1]octan-3-one | L-selectride | 6-Phenyl-6-azabicyclo[3.2.1]octan-3α-ol | Stereoselective reduction | nih.govillinois.edu |
| 6-Phenyl-6-azabicyclo[3.2.1]octan-3-one | Engineered Ketoreductase K3 | 6-Phenyl-6-azabicyclo[3.2.1]octan-3α-ol | Enzymatic, good conversion (74%) | nih.govillinois.edu |
| Azide-substituted derivative | NaBH₄ | Primary amine | Functional group reduction | rsc.org |
Nucleophilic and Electrophilic Substitution Reactions
The this compound core and its derivatives are amenable to both nucleophilic and electrophilic substitution reactions, which are essential for introducing diverse substituents.
Nucleophilic Addition to the Carbonyl: The ketone at C-3 is a target for nucleophilic attack. For example, Grignard reagents can add to the carbonyl to form tertiary alcohols. smolecule.com
Nucleophilic Substitution: While direct substitution on the bicyclic core is challenging, functional groups introduced onto the scaffold can undergo substitution. The hydroxyl group obtained from ketone reduction can be converted into a good leaving group (e.g., a mesylate) and subsequently displaced by a nucleophile, such as an azide, in an Sₙ2-type reaction. pwr.edu.pl This allows for the introduction of nitrogen-containing functionalities.
Electrophilic Substitution: Electrophilic substitution reactions are more common on aromatic rings that may be appended to the core scaffold.
Aldol (B89426) Condensation: The α-carbon to the ketone can be deprotonated to form an enolate, which can then react with aldehydes in an aldol condensation to yield 2-substituted derivatives. koreascience.kr This reaction has been successfully carried out using aqueous sodium hydroxide (B78521) in ethanol. koreascience.kr
Functional Group Interconversions (FGI) within the Bridged System
Functional group interconversions are a cornerstone of synthetic chemistry, allowing for the transformation of one functional group into another. imperial.ac.uk Within the 2-azabicyclo[3.2.1]octane system, several FGI strategies are employed to modify the scaffold. vanderbilt.edu
A common sequence begins with the reduction of the ketone to a secondary alcohol (as described in section 3.2). This alcohol can then be transformed into various other functionalities:
Conversion to Halides: The hydroxyl group can be converted to a halide, which is a good leaving group for subsequent substitution reactions. vanderbilt.edu
Conversion to Sulfonate Esters: The alcohol can be reacted with a sulfonyl chloride (e.g., mesyl chloride or tosyl chloride) to form a sulfonate ester. vanderbilt.edu These esters are excellent leaving groups.
Mitsunobu Reaction: The Mitsunobu reaction provides a powerful method for inverting the stereochemistry of the alcohol while introducing a new functional group. For example, an alcohol can be converted to an azide with inversion of configuration using diethyl azodicarboxylate (DEAD), triphenylphosphine (B44618) (PPh₃), and an azide source. smolecule.compwr.edu.pl
Table 3: Common Functional Group Interconversion Strategies
| Initial Functional Group | Reagent(s) | Resulting Functional Group | Key Aspect | Reference(s) |
|---|---|---|---|---|
| Alcohol | Thionyl chloride (SOCl₂) | Chloroalkane | Conversion to halide | vanderbilt.edu |
| Alcohol | Mesyl chloride, pyridine | Mesylate | Formation of a good leaving group | pwr.edu.plvanderbilt.edu |
| Alcohol | DEAD, PPh₃, NaN₃ | Azide | Stereochemical inversion | smolecule.compwr.edu.pl |
| Sulfonate Ester | Sodium halide, acetone | Haloalkane | Finkelstein Reaction | vanderbilt.edu |
Derivatization Strategies for Scaffold Elaboration and Diversity-Oriented Synthesis
The this compound scaffold is a valuable starting point for creating libraries of diverse molecules, often for drug discovery purposes. researchgate.net Derivatization strategies focus on modifying the core at its various reactive sites to generate analogues with a range of properties. illinois.edu
Key strategies include:
Simplification and Modification of Natural Products: The scaffold can be used as a simplified and modifiable mimic of more complex natural products. For instance, derivatives of this compound have been designed and synthesized as simplified analogues of aconitine (B1665448) to discover novel anticancer agents targeting Hsp90. researchgate.net
Click Chemistry: The introduction of functional groups like azides or alkynes allows for the use of "click" chemistry, such as the Huisgen 1,3-dipolar cycloaddition, to attach a wide variety of substituents. This is a highly efficient method for generating molecular diversity. smolecule.com
Multi-component Reactions: Aldol condensation with various aldehydes at the C-2 position provides a straightforward route to a library of derivatives with different substituents. koreascience.kr
Ring Expansion: Under certain conditions, nucleophilic substitution reactions on derivatives can proceed with concomitant ring expansion, transforming the 2-azabicyclo[2.2.1]heptane system into the 2-azabicyclo[3.2.1]octane skeleton, offering another pathway to structural diversity. pwr.edu.pl
These derivatization approaches highlight the utility of the this compound core as a versatile template for generating structurally diverse compounds with potential biological activities. researchgate.net
Structural Elucidation and Advanced Conformational Analysis
Application of Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the unambiguous determination of the three-dimensional structure and functional groups present in 2-azabicyclo[3.2.1]octan-3-one and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including ¹H, ¹³C, ¹⁵N, and ¹⁹⁵Pt NMR, is a powerful tool for elucidating the intricate structural and stereochemical details of this compound derivatives.
¹H and ¹³C NMR: These techniques are fundamental for mapping the carbon and proton framework of the molecule. For instance, in N-substituted 8-azabicyclo[3.2.1]octan-3-ones, ¹H and ¹³C NMR studies in CDCl₃ solution have revealed that the piperidone ring adopts a distorted chair conformation, while the pyrrolidine (B122466) ring is in a flattened N-8 envelope conformation. The N-substituent typically prefers an axial position relative to the piperidone ring. researchgate.net The chemical shifts and coupling constants provide detailed information about the connectivity and relative orientation of the atoms. For example, in a study of 2-furan-2-ylmethylene-8-methyl-8-azabicyclo[3.2.1]octan-3-one, the vinyl proton signal appeared at δ 7.25, and the two doublets for the C1 and C5 protons were observed at δ 4.82 and δ 3.56, respectively. koreascience.kr
¹⁵N NMR: This technique provides direct information about the nitrogen environment within the bicyclic system. It is particularly useful for studying the electronic properties of the nitrogen atom and its interactions with substituents.
¹⁹⁵Pt NMR: In studies involving platinum complexes of 2-azabicyclo[3.2.1]octane derivatives, ¹⁹⁵Pt NMR is crucial for characterizing the coordination geometry around the platinum center. nih.govrsc.org Spectroscopic data from ¹H, ¹³C, ¹⁵N, and ¹⁹⁵Pt NMR, combined with other analytical methods, have been used to propose square planar geometries for platinum(II) complexes containing 2-azabicyclo[3.2.1]octane-based ligands. nih.govrsc.org
Table 1: Representative ¹H NMR Data for a this compound Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Vinyl H | 7.25 | s | - |
| C1-H | 4.82 | d | 6.6 |
| C5-H | 3.56 | d | 6.6 |
| Furanyl H | 7.58, 6.70, 6.49 | m | - |
| C6, C7-H | 2.85 | m | - |
Data sourced from a study on 2-furan-2-ylmethylene-8-methyl-8-azabicyclo[3.2.1]octan-3-one. koreascience.kr
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. In the context of this compound, the most prominent absorption band is that of the carbonyl group (C=O) of the lactam, which is a defining feature of this compound. The position of this band provides insights into the ring strain and electronic environment of the carbonyl group. For derivatives, IR spectroscopy also helps confirm the presence of other functional groups, such as hydroxyl (O-H) or amine (N-H) groups, through their characteristic stretching vibrations. researchgate.net
Computational Chemistry and Theoretical Investigations
Computational methods provide powerful insights into the structural and electronic properties of this compound, complementing experimental data and aiding in the prediction of its behavior.
Density Functional Theory (DFT) Calculations for Geometry, Electronic Structure, and Reaction Energetics
Density Functional Theory (DFT) has become a standard tool for investigating the molecular properties of bicyclic systems. DFT calculations are used to:
Optimize Molecular Geometry: Determine the lowest-energy three-dimensional structure of the molecule. montclair.edu
Calculate Electronic Properties: Analyze the distribution of electrons, molecular orbitals, and electrostatic potential, which are crucial for understanding reactivity.
Predict Spectroscopic Data: Theoretical calculations of NMR and IR spectra can be compared with experimental data to confirm structural assignments. researchgate.net For example, DFT calculations have been used to elucidate the thermodynamic preferences for cis versus trans arrangements of ligands in platinum(II) complexes of 2-azabicyclo[3.2.1]octane derivatives. nih.gov
Investigate Reaction Mechanisms and Energetics: DFT can be used to model reaction pathways and calculate activation energies, providing insights into the feasibility and stereochemical outcome of chemical transformations.
Conformational Analysis of the Bridged System, including N-Invertomer Stereochemistry
The bridged structure of 2-azabicyclo[3.2.1]octane gives rise to distinct conformational possibilities. A key aspect of its stereochemistry is the inversion at the nitrogen atom, leading to different N-invertomers (isomers that differ in the orientation of the substituent on the nitrogen atom).
Conformational Preferences: Computational studies, often using DFT, have shown that the 2-azabicyclo[3.2.1]octane system can exist in chair-like and boat-like conformations of the six-membered ring. montclair.edu For the related [3.2.1] templates, chair-like conformations are generally more stable. montclair.edu
N-Invertomer Stereochemistry: The relative stability of the N-alkyl invertomers can significantly influence the molecule's interaction with biological targets. academie-sciences.fr In N-substituted nortropinone derivatives, both experimental (NMR) and theoretical (DFT) studies have been conducted to determine the equatorial/axial invertomer ratios. academie-sciences.fr These studies are critical for rationalizing the reactivity and stereoselectivity of reactions involving these bicyclic systems. academie-sciences.fr The investigation of N-invertomer preferences is particularly important for understanding the structure-activity relationships of bioactive compounds derived from this scaffold.
Molecular Modeling and Docking Studies for Rational Design
Molecular modeling and docking studies are instrumental in the rational design of novel therapeutics based on the this compound scaffold. These computational techniques provide critical insights into the conformational preferences of the scaffold and its derivatives, and elucidate the specific molecular interactions between these compounds and their biological targets. This understanding is paramount for optimizing lead compounds to enhance their potency and selectivity.
The rigid, bicyclic nature of the 2-azabicyclo[3.2.1]octane core makes it a privileged scaffold in medicinal chemistry, offering a three-dimensional framework that can minimize the conformational entropy loss upon binding to a protein target. Computational analyses, such as those using Density Functional Theory (DFT), have been employed to investigate the relative stabilities of different conformations, such as the chair-like versus boat-like forms, of related azabicyclic systems. montclair.edu This foundational knowledge of the scaffold's inherent geometry is crucial for designing derivatives that can optimally orient their functional groups within a target's binding site.
Docking studies have been successfully applied to guide the development of this compound derivatives as potent enzyme inhibitors. For instance, in the development of novel anticancer agents targeting the molecular chaperone Heat Shock Protein 90 (Hsp90), molecular docking was used to rationalize the high inhibitory activity of certain derivatives. researchgate.netnih.gov By simplifying the complex structure of the natural product aconitine (B1665448), researchers designed a series of 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-2-azabicyclo[3.2.1]octan-3-one derivatives. researchgate.netnih.gov The docking simulations for the most potent compound provided a clear binding model within the ATP-binding pocket of Hsp90α. researchgate.net
These studies revealed specific interactions that contribute to the compound's high affinity. The this compound moiety was found to form a key interaction with the amino acid residue Asp102. researchgate.net Meanwhile, other parts of the molecule established additional contacts; for example, the 1,2,3-triazole ring engaged in hydrophobic interactions with Asn51, and a bromine substituent formed a halogen bond. researchgate.net
| Compound | Hsp90α Inhibitory Activity (IC50) | Key Interactions from Docking Studies |
|---|---|---|
| 14t | 0.71 nM | Azabicyclo group interacts with Asp102; 1,2,3-triazole moiety shows hydrophobic interaction with Asn51; Bromine atom forms a halogen interaction. researchgate.net |
Similarly, molecular modeling has been pivotal in the discovery of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for treating inflammatory conditions. nih.govacs.org Starting from an initial hit, constraining the piperidine (B6355638) ring of a lead compound into the more rigid 2-azabicyclo[3.2.1]octane scaffold was found to be beneficial for inhibitory activity. nih.gov A subsequent structure-activity relationship (SAR) study led to the discovery of a highly potent inhibitor. acs.org Docking studies of this optimized compound in the NAAA active site showed a binding mode that almost perfectly overlapped with that of a precursor lead compound, confirming that the novel derivative interacts with NAAA through tight, non-covalent contacts, including hydrogen bonds. acs.org
| Compound | Description | Human NAAA Inhibitory Activity (IC50) |
|---|---|---|
| 20 | Sulfonamide analogue featuring an azabicyclo[3.2.1]octane core. nih.gov | 0.23 μM nih.gov |
| 50 (ARN19689) | Endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide. nih.govacs.org | 0.042 μM nih.govacs.org |
These examples underscore the power of molecular modeling and docking in the rational design process. By providing a detailed picture of the ligand-receptor interactions at an atomic level, these computational methods allow for the strategic modification of the this compound scaffold to achieve desired pharmacological profiles, effectively accelerating the discovery of new and more effective therapeutic agents. researchgate.netnih.gov
Role As a Key Scaffold in Natural Product Analogue Synthesis and Chemical Probe Design
Integration in Total Synthesis of Complex Natural Products
The 2-azabicyclo[3.2.1]octan-3-one core is a fundamental building block in the total synthesis of several complex natural products and their analogues. rsc.orgrsc.org Its unique bicyclic structure provides a rigid framework that can be strategically modified to achieve the desired molecular architecture and biological activity.
Precursor to Tropane (B1204802) Alkaloids and their Analogs (e.g., Tropinone (B130398), Cocaine Analogs)
Tropane alkaloids, characterized by the 8-azabicyclo[3.2.1]octane core, are a significant class of biologically active compounds. nih.govnih.gov The this compound scaffold is a key precursor in the synthesis of tropinone, a central intermediate in the production of many tropane alkaloids. google.comresearchgate.net The synthesis often involves the reduction of the lactam in the this compound ring to form the corresponding amine, which is a core feature of the tropane skeleton. rsc.org
Furthermore, this scaffold is instrumental in creating analogues of cocaine, which are valuable tools for studying the dopamine (B1211576) transporter (DAT) and developing potential treatments for cocaine addiction. researchgate.netnih.govgoogle.com For instance, a novel approach to tropane analogs of cocaine was developed using the reaction of rhodium-stabilized vinylcarbenoids with pyrroles. nih.gov These analogs, featuring an aryl group at the 3-position and a ketone moiety at the 2-position of the tropane ring, have shown high binding affinities for both dopamine and serotonin (B10506) transporters. nih.gov
| Compound/Analog | Precursor/Method | Target/Application |
| Tropinone | This compound | Synthesis of tropane alkaloids like atropine (B194438) and cocaine. researchgate.net |
| Cocaine Analogs | Rhodium-stabilized vinylcarbenoids with pyrroles | Dopamine and serotonin transporter binding studies. nih.gov |
| 5-Aryl-2-azabicyclo[3.2.1]octanes | Intramolecular cyclization | Potential cocaine analogues. researchgate.net |
| Isotropane Derivatives | Mannich condensation of cyclopentanone, benzylamine, and formaldehyde (B43269) | Dopamine uptake inhibitors. nih.gov |
Application in the Total Synthesis of Hosieine Derivatives
The 2-azabicyclo[3.2.1]octane core is a defining feature of the hosieine family of alkaloids, which exhibit high affinity for neuronal nicotinic acetylcholine (B1216132) receptors. researchgate.net The total synthesis of these complex molecules often utilizes strategies that construct this key bicyclic system. For example, the first total synthesis of (−)-hosieine A was achieved using a nitroso-ene cyclization to form the 2-azabicyclo[3.2.1]octane ring. researchgate.netthieme-connect.com This highlights the importance of this scaffold in accessing these medicinally relevant natural products.
Role in the Synthesis of Carbocyclic Nucleosides
The this compound scaffold has proven to be a valuable precursor in the synthesis of carbocyclic nucleosides. rsc.orgresearchgate.net These molecules are analogues of natural nucleosides where the furanose oxygen is replaced by a methylene (B1212753) group, often leading to increased metabolic stability. A key step in these syntheses can be the reductive cleavage of the N2-C3 amide bond in a derivative of 2-azabicyclo[2.2.1]hept-5-en-3-one, a related bicyclic lactam, to generate a functionalized cyclopentane (B165970) ring suitable for elaboration into the target nucleoside. nih.govclockss.org For instance, a palladium-catalyzed intramolecular cyclization of a hydrazine (B178648) derivative can yield a this compound intermediate, which is then transformed into a key cyclopentane precursor for homocarbocyclic nucleosides. rsc.orgresearchgate.net
Scaffold Simplification and Modification based on Complex Natural Products (e.g., Aconitine)
The complex and highly toxic natural product aconitine (B1665448) has inspired the design of simplified and safer analogues with therapeutic potential. nih.gov By retaining the core this compound framework of aconitine while modifying other parts of the molecule, researchers have developed potent inhibitors of heat shock protein 90 (Hsp90), a promising target for cancer therapy. nih.govull.esnih.gov This strategy of scaffold simplification allows for the preservation of key structural features responsible for biological activity while removing toxicophoric elements. nih.gov
Design and Development of Novel Chemical Entities
The rigid and well-defined three-dimensional structure of the this compound scaffold makes it an attractive starting point for the design and development of novel chemical entities with tailored biological activities.
Scaffold Utilization in Structure-Activity Relationship (SAR) Studies for Molecular Exploration
The 2-azabicyclo[3.2.1]octane framework is extensively used in structure-activity relationship (SAR) studies to explore the chemical space around a particular biological target. acs.orgnih.gov By systematically modifying the substituents on the bicyclic core, chemists can probe the binding requirements of a receptor or enzyme and optimize the potency and selectivity of a lead compound. For example, SAR studies on pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides led to the discovery of potent and selective inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammation. nih.govresearchgate.net Similarly, SAR studies on 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters have provided insights into the structural requirements for binding to dopamine and serotonin transporters. nih.gov The systematic modification of the 2-azabicyclo[3.2.1]octane scaffold allows for a detailed exploration of how structural changes influence biological activity, guiding the design of more effective and specific therapeutic agents.
| SAR Study Focus | Scaffold | Key Findings |
| NAAA Inhibitors | Pyrazole azabicyclo[3.2.1]octane sulfonamides | Discovery of potent and orally available inhibitors for inflammatory conditions. acs.orgnih.govresearchgate.net |
| Vasopressin Antagonists | Biaryl amides with an azabicyclooctane headpiece | Identification of potent mixed V(1a)/V(2)-receptor antagonists. nih.gov |
| Dopamine/Serotonin Transporter Ligands | 3-Biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters | Benzothiophene substituted compounds showed high selectivity for DAT over SERT. nih.gov |
| Hsp90 Inhibitors | Simplified aconitine scaffold (this compound) | Identification of derivatives with significant antiproliferative activity. nih.govnih.gov |
Bioisosteric Replacement Strategies Involving the this compound Core
Bioisosteric replacement is a key strategy in medicinal chemistry where a part of a molecule is exchanged for another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. The rigid 2-azabicyclo[3.2.1]octane scaffold is increasingly used in this context to replace more flexible or problematic moieties. researchgate.net By constraining the conformation of a ligand, this bicyclic system can lock it into a bioactive shape, leading to improved interaction with its biological target.
For example, studies have shown that replacing a flexible piperidine (B6355638) core with the more conformationally rigid azabicyclo[3.2.1]octane scaffold can be beneficial for inhibitory activity. This strategy has been successfully applied to develop potent triple re-uptake inhibitors (TRUIs), where the 5-aryl 2-azabicyclo[3.2.1]octane derivatives are viewed as conformationally constrained versions of aryl-piperidines. researchgate.net Similarly, related azabicyclo[3.n.1]alkanes have been designed as three-dimensional, conformationally restricted building blocks to optimize the physicochemical properties of drug candidates. researchgate.net The replacement of a phenyl ring in some bioactive compounds with a saturated bioisostere like the azabicyclo[3.2.1]octane has been shown to retain bioactivity while potentially improving properties such as solubility and metabolic stability. ontosight.ai
Another related approach involves using similar bridged systems, like the 8-oxa-3-azabicyclo[3.2.1]octane group, to impart selectivity. The installation of this group onto a thienopyrimidine scaffold was found to significantly increase selectivity for the mTOR kinase over the related PI3Kα kinase. nih.gov These examples highlight the power of using rigid bicyclic scaffolds as bioisosteres to fine-tune the pharmacological profile of a molecule.
Application in Ligand Design for Molecular Recognition Studies
The unique three-dimensional structure of the this compound core makes it an excellent scaffold for designing ligands that can precisely interact with biological targets. ontosight.ai A prominent example is the development of novel anticancer agents by simplifying the complex structure of the natural product Aconitine. nih.govresearchgate.net
Researchers have designed and synthesized a series of 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-2-azabicyclo[3.2.1]octan-3-one derivatives as potent inhibitors of Heat Shock Protein 90 (Hsp90), a key target in cancer therapy. researchgate.netresearchgate.net In this work, the complex E-F ring system of aconitine was simplified to the 2-azabicyclo[3.2.1]octane framework. nih.gov Molecular docking studies revealed that these derivatives fit effectively into the ATP-binding pocket of Hsp90α. nih.gov Specifically, the azabicyclo group was shown to form a crucial water-bridged hydrogen bond with the amino acid residue Asp102, while the lactam group (the ketone on the azabicyclo core) bonds with Asn106, demonstrating the scaffold's critical role in molecular recognition. nih.gov One derivative from this series exhibited outstanding antiproliferative activity against LoVo colorectal cancer cells with an IC₅₀ value of 0.02 μM and a potent Hsp90α inhibitory activity of 0.71 nM. researchgate.netresearchgate.net
This strategy of using a simplified, rigid scaffold to mimic the binding elements of a complex natural product is a powerful approach in modern ligand design. nih.gov
Table 1: Activity of Aconitine-Derived Hsp90α Inhibitors
| Compound | Target | Key Interaction Feature | IC₅₀ (Hsp90α) | Antiproliferative IC₅₀ (LoVo cells) |
|---|---|---|---|---|
| Aconitine | Hsp90 (potential) | Complex natural product scaffold | - | 7.58 µM (MCF-7 cells) |
This table showcases the successful simplification of the Aconitine scaffold to a potent Hsp90 inhibitor based on the this compound core.
Derivatives as Intermediates for Advanced Molecular Architectures
Beyond its direct use in ligands, the this compound core is a valuable synthetic intermediate for constructing more complex and biologically active molecules. rsc.orgrsc.org Its structure serves as a reliable foundation upon which further chemical modifications can be made to access advanced molecular architectures. rsc.orgresearchgate.net Efficient synthetic access to this scaffold is considered crucial for driving new progress in the field of drug discovery. rsc.org
For instance, the this compound core has been demonstrated to be an important precursor for other biologically active molecules, including key intermediates in the synthesis of homocarbocyclic nucleosides. researchgate.net Furthermore, isomers of this scaffold, such as 6-azabicyclo[3.2.1]octan-3-ones, serve as critical synthetic intermediates for accessing important natural products and drug candidates like azaprophen (B9026) and various cocaine analogues. nih.gov The conversion of these ketone intermediates, for example through reduction to the corresponding 6-azabicyclo[3.2.1]octan-3α-ols, provides the necessary subunits for building these more complex target molecules. nih.gov The versatility of the azabicyclooctanone skeleton allows it to be a starting point for a diverse range of molecular structures with significant pharmacological potential. researchgate.net
Table 2: The this compound Scaffold as a Synthetic Intermediate
| Intermediate Scaffold | Resulting Advanced Architecture/Analogue | Therapeutic Area/Significance |
|---|---|---|
| This compound | Homocarbocyclic nucleosides | Antiviral, Anticancer |
| 6-Azabicyclo[3.2.1]octan-3-one | Azaprophen analogues | Drug Discovery |
Advanced Method Development and Catalytic Approaches for 2 Azabicyclo 3.2.1 Octan 3 One Scaffold Construction
Development of Novel Cycloaddition Reactions (e.g., Formal [4+3] Cycloaddition)
Novel cycloaddition reactions have emerged as powerful tools for the construction of the 2-azabicyclo[3.2.1]octan-3-one framework. Among these, formal [4+3] cycloaddition reactions have proven to be particularly effective. One notable advancement in this area is the use of epoxy enol silanes as precursors to functionalized oxyallyl cations, which can then participate in cycloadditions with various dienes. rsc.org This methodology, catalyzed by silyl (B83357) triflates and acids, proceeds in good yields to afford hydroxylated cycloadducts. rsc.org
A significant extension of this chemistry is the intramolecular [4+3] cycloaddition of epoxy enol silanes. rsc.org This approach allows for the generation of complex, bridged systems with high diastereoselectivity under mild reaction conditions. rsc.org The use of enantiomerically pure epoxy enol silanes has been shown to produce optically pure cycloadducts with multiple stereocenters in excellent yields. rsc.org
Furthermore, dearomative intramolecular [4+3] cycloadditions of arenes with epoxy and aziridinyl enolsilanes have been reported. scispace.com This strategy enables the synthesis of highly functionalized polycyclic amines and alcohols, with yields reaching up to 89%. scispace.com The reaction proceeds under relatively mild conditions, and the use of enantiomerically pure epoxides and aziridines can lead to optically enriched products. scispace.com
Table 1: Examples of Novel Cycloaddition Reactions for Bridged Azabicyclic Systems
| Reaction Type | Precursors | Catalyst/Conditions | Key Features |
| Intermolecular [4+3] Cycloaddition | Epoxy enol triethylsilanes and various dienes | Silyl triflates, acids | Good yields of hydroxylated cycloadducts. rsc.org |
| Intramolecular [4+3] Cycloaddition | Epoxy enol silanes | Mild conditions | High diastereoselectivity and yields, access to optically pure cycloadducts. rsc.org |
| Dearomative Intramolecular [4+3] Cycloaddition | Epoxy and aziridinyl enolsilanes with arenes | Relatively mild conditions | Generates highly functionalized polycyclic alcohols and amines with yields up to 89%. scispace.com |
Metal-Catalyzed Transformations in Bridged Azabicyclo Systems (e.g., Palladium- and Copper-catalyzed reactions)
Metal-catalyzed transformations have provided efficient and selective routes to the this compound core and its derivatives. Both palladium and copper catalysts have been instrumental in the development of novel synthetic strategies.
Palladium-catalyzed reactions have been successfully employed for the intramolecular cyclization of hydrazine (B178648) derivatives to yield the this compound scaffold in high yield. rsc.org This approach, known as the Tsuji-Trost reaction, has been utilized in the synthesis of homocarbocyclic nucleosides. researchgate.net Another palladium(II)-catalyzed intramolecular cyclization has been used to construct a related N-acyl-N-tosylhydrazine, which serves as a precursor to the azabicyclo[3.2.1]octane core. rsc.org
Copper-catalyzed reactions have also emerged as a powerful tool for the construction of bridged azabicyclo systems. A notable example is the diastereoselective construction of bridged azabicyclo[3.2.1]octanes via a copper-catalyzed formal [4+3] cycloaddition. researchgate.net Furthermore, an enantioselective copper-catalyzed alkene carboamination has been developed to produce chiral 6-azabicyclo[3.2.1]octanes. nih.gov This reaction forms two new rings and two new stereocenters in a single step, proceeding in moderate to good yields and with excellent enantioselectivities. nih.gov The use of a Ph-Box-Cu2 catalyst in the presence of MnO2 as a stoichiometric oxidant is crucial for the success of this transformation. nih.gov
Table 2: Metal-Catalyzed Transformations for the Synthesis of Bridged Azabicyclo Systems
| Metal Catalyst | Reaction Type | Substrates | Key Features |
| Palladium | Intramolecular Cyclization (Tsuji-Trost) | Hydrazine derivatives | High yield synthesis of this compound core. rsc.orgresearchgate.net |
| Palladium(II) | Intramolecular Cyclization | N-acyl-N-tosylhydrazine precursors | Access to the azabicyclo[3.2.1]octane core. rsc.org |
| Copper | Formal [4+3] Cycloaddition | Not specified | Diastereoselective construction of bridged azabicyclo[3.2.1]octanes. researchgate.net |
| Copper(II) | Enantioselective Alkene Carboamination | N-sulfonyl-2-aryl-4-pentenamines | Formation of chiral 6-azabicyclo[3.2.1]octanes with excellent enantioselectivities. nih.gov |
Organocatalytic and Biocatalytic Strategies for Enhanced Synthetic Efficiency
While the application of organocatalysis and biocatalysis directly to the synthesis of the this compound core is an emerging area, related studies highlight the potential of these strategies for enhancing synthetic efficiency and stereocontrol.
The direct asymmetric organocatalytic synthesis of the 2-azabicyclo[3.2.1]octane scaffold has been identified as a significant synthetic challenge, which may explain its limited use in asymmetric organocatalysis. rsc.org However, organocatalytic approaches have been successfully applied to the synthesis of related azabicyclic structures. For instance, an asymmetric organocatalytic three-component quadruple cascade reaction has been developed for the synthesis of tetraaryl-substituted 2-azabicyclo[3.3.0]octadienone derivatives, showcasing the power of organocatalysis in constructing complex nitrogen-containing heterocycles with high enantioselectivities. nih.gov
Biocatalysis offers a promising alternative for the stereoselective synthesis of bridged azabicyclic systems. Ene reductases (EREDs) have been shown to facilitate an unprecedented intramolecular β-C–H functionalization for the synthesis of bridged bicyclic nitrogen heterocycles, including the 6-azabicyclo[3.2.1]octan-3-one scaffold. osti.gov This chemoenzymatic cascade, combining iridium photocatalysis with EREDs, allows for the gram-scale synthesis of these valuable motifs from readily available starting materials. osti.gov Furthermore, biocatalytic methods have been developed for the synthesis of derivatives, such as the transformation of 8-benzoyl-8-azabicyclo[3.2.1]octan-3-one into the corresponding exo-amine with complete diastereoselectivity using a transaminase (TA) variant. scispace.com
Table 3: Organocatalytic and Biocatalytic Strategies in the Context of Bridged Azabicyclo Systems
| Catalytic Strategy | Enzyme/Catalyst | Reaction Type | Application | Key Features |
| Organocatalysis | (S)-Diphenylprolinol TMS ether | Three-component quadruple cascade | Synthesis of 2-azabicyclo[3.3.0]octadienones | High yields, diastereoselectivities, and enantioselectivities. nih.gov |
| Biocatalysis | Ene Reductases (EREDs) | Intramolecular β-C–H functionalization | Synthesis of 6-azabicyclo[3.2.1]octan-3-one | Gram-scale synthesis from readily available materials. osti.gov |
| Biocatalysis | Transaminase (TA) variant | Reductive amination | Synthesis of 3-amino-8-azabicyclo[3.2.1]oct-8-yl-phenyl-methanone | Complete diastereoselectivity towards the exo-amine. scispace.com |
Future Perspectives and Emerging Research Avenues
Exploration of Uncharted Reaction Pathways for Diverse Scaffold Access
While established methods such as intramolecular cyclizations and rearrangement reactions provide reliable access to the 2-azabicyclo[3.2.1]octan-3-one core, future research will likely focus on developing more efficient, versatile, and stereoselective synthetic strategies. researchgate.net The exploration of novel catalytic systems is a particularly promising frontier.
Modern synthetic methods offer compelling, yet largely unexplored, routes to this scaffold. Photoredox catalysis, for instance, has emerged as a powerful tool for constructing C-N and C-C bonds under mild conditions. nih.govchemrxiv.orgresearchgate.net Its application could enable novel radical-polar crossover cyclizations or C-H amination reactions on suitable cyclopentane (B165970) or piperidine (B6355638) precursors, providing access to the bicyclic lactam core through previously inaccessible mechanistic pathways. nih.govdntb.gov.ua Similarly, the development of new transition-metal-catalyzed reactions, such as enantioselective copper-catalyzed carboamination, could allow for the one-step construction of both the piperidine and cyclopentane rings of the scaffold with high stereocontrol. nih.gov
Further investigation into novel variations of classical reactions is also warranted. For example, the intramolecular Schmidt reaction, which transforms an alkyl azide (B81097) and a cyclic ketone into a bicyclic lactam, could be applied to new precursors to generate diverse derivatives. researchgate.net
Table 1: Comparison of Conventional and Emerging Synthetic Pathways
| Reaction Type | Conventional Approach | Emerging/Uncharted Approach | Potential Advantages |
| Cyclization | Palladium-catalyzed intramolecular cyclization of acyclic precursors. researchgate.net | Photoredox-catalyzed radical cyclization of unsaturated amine precursors. | Milder reaction conditions, novel functional group tolerance, access to unique radical intermediates. |
| C-N Bond Formation | Nucleophilic substitution / reductive amination. | Transition-metal-catalyzed C-H amination on a cyclopentane scaffold. | Increased atom economy, direct functionalization of unactivated C-H bonds. |
| Rearrangement | Beckmann rearrangement of oximes derived from bicyclo[3.2.1]octan-2-one. | Schmidt reaction of novel γ,δ-unsaturated β-diketones or related precursors. researchgate.net | Access to different substitution patterns, potential for tandem reaction sequences. |
| Asymmetric Synthesis | Use of chiral auxiliaries or resolution of racemates. | Development of a dedicated enantioselective catalytic system (e.g., Cu, Mg, Rh-based) for scaffold construction. nih.govnih.govnih.gov | Direct access to enantiopure products, improved efficiency and scalability. |
Integration with Modern Synthetic Technologies (e.g., Flow Chemistry, Automated Synthesis)
Furthermore, automated synthesis platforms can accelerate the discovery of novel derivatives. By combining robotic systems with design-of-experiment (DoE) software, researchers can rapidly screen reaction conditions and synthesize libraries of analogues. researchgate.net This high-throughput approach is invaluable for structure-activity relationship (SAR) studies in drug discovery, allowing for the systematic exploration of substitutions on the bicyclic core to optimize biological activity. acs.org
Table 2: Impact of Modern Synthetic Technologies
| Technology | Application to this compound Synthesis | Key Benefits |
| Flow Chemistry | Continuous production of the scaffold and its intermediates. | Enhanced safety for hazardous reactions, precise control of exotherms, improved reproducibility and scalability. almacgroup.com |
| Automated Synthesis | High-throughput synthesis of derivative libraries for biological screening. | Rapid exploration of SAR, efficient reaction optimization, miniaturization of experiments to conserve materials. researchgate.net |
| In-line Analytics (PAT) | Integration of spectroscopic tools (e.g., IR, NMR) into flow reactors. | Real-time reaction monitoring, faster process development, improved quality control. |
Computational Design and Prediction of Novel this compound Derivatives
Computational chemistry is set to play a pivotal role in guiding the synthesis of next-generation this compound derivatives. Molecular docking studies are already used to predict the binding of these scaffolds to biological targets like Hsp90. nih.gov The future lies in the integration of more sophisticated computational tools early in the design process.
Fragment-based drug design (FBDD), for example, can use the 2-azabicyclo[3.2.1]octane core as a starting point, computationally "growing" novel functional groups from this central scaffold to maximize interactions with a target's binding site. mdpi.com Quantum mechanics methods, such as Density Functional Theory (DFT), can be employed to calculate the conformational energies of different derivatives, predict their electronic properties, and elucidate reaction mechanisms for their synthesis.
Moreover, the rise of artificial intelligence and machine learning offers powerful new capabilities. Automated Machine Learning (AutoML) models can be trained on existing data to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. acs.org This in silico screening allows chemists to prioritize the synthesis of candidates with the most promising drug-like profiles, saving significant time and resources.
Table 3: Computational Methods in Derivative Design
| Method | Specific Application | Predicted Outcome |
| Molecular Docking | Placing virtual derivatives into the active site of a biological target (e.g., enzyme, receptor). nih.gov | Binding affinity, binding mode, identification of key interactions. |
| Fragment-Based Drug Design (FBDD) | Using the core scaffold as a foundation to computationally build new molecules. mdpi.com | Novel chemical structures with high predicted potency. |
| Density Functional Theory (DFT) | Calculating electronic structure and energy of molecules and transition states. | Conformational stability, reaction feasibility, spectroscopic properties. |
| Machine Learning / AutoML | Training algorithms on known compound data to build predictive models. acs.org | ADMET properties (e.g., solubility, toxicity), biological activity (e.g., hERG inhibition). acs.org |
Potential Applications beyond Traditional Organic and Medicinal Chemistry (e.g., Materials Science, Analytical Chemistry)
The unique structural features of this compound—its rigidity, chirality, and the presence of a reactive lactam group—make it an intriguing candidate for applications beyond its traditional roles.
Materials Science: The lactam functionality opens the door to ring-opening polymerization (ROP) to create novel polyamides. rsc.orgrsc.org Unlike common monomers like caprolactam, the bicyclic and chiral nature of this compound could lead to polymers with highly ordered, stereoregular structures. rsc.org Such polyamides may exhibit unique physical properties, including high thermal stability, specific optical activity, and tailored mechanical strength, making them suitable for specialized applications in engineering plastics or biomedical materials. rsc.orgmdpi.com
Analytical Chemistry: The inherent chirality of the scaffold is a valuable asset. Derivatives of this compound could be developed as novel chiral selectors for analytical separations. By chemically bonding these molecules to a solid support like silica (B1680970) gel, a new chiral stationary phase (CSP) for High-Performance Liquid Chromatography (HPLC) could be created. chromatographyonline.com Such a CSP could be used to resolve racemic mixtures of other chiral compounds, a critical task in the pharmaceutical industry. chromatographyonline.com
Asymmetric Catalysis: The rigid bicyclic framework is an excellent platform for designing chiral ligands. mdpi.compwr.edu.pl By functionalizing the scaffold with coordinating atoms (e.g., phosphorus, nitrogen, oxygen), new ligands could be synthesized for use in asymmetric metal catalysis, helping to control the stereochemical outcome of important chemical reactions. mdpi.comnih.gov
Table 4: Emerging Applications in Non-Traditional Fields
| Field | Potential Application | Key Property of Scaffold | Anticipated Outcome |
| Materials Science | Monomer for Ring-Opening Polymerization (ROP). rsc.orgacs.org | Bicyclic lactam structure, inherent chirality. | Novel polyamides with high stereoregularity, enhanced thermal and mechanical properties. |
| Analytical Chemistry | Chiral selector for Chiral Stationary Phases (CSPs) in HPLC. chromatographyonline.com | Rigid, chiral framework. | Efficient separation of enantiomers from racemic mixtures. |
| Asymmetric Catalysis | Backbone for chiral ligands. mdpi.compwr.edu.pl | Stereochemically defined and rigid structure. | High enantioselectivity in metal-catalyzed reactions. |
Q & A
Q. How do structural modifications of this compound impact biological activity?
- Answer:
- DAT/SERT/NET modulation : C2 and C6 substitutions (e.g., dimethyl bridges) reduce cytotoxicity while retaining transporter affinity .
- Hsp90 inhibition : Triazole-functionalized derivatives (e.g., compound 132 ) exhibit nanomolar binding affinity in cancer cell assays .
- mTOR pathway targeting : Derivatives like PQR620 show potent inhibition of mTORC1/2 kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
